Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

Description

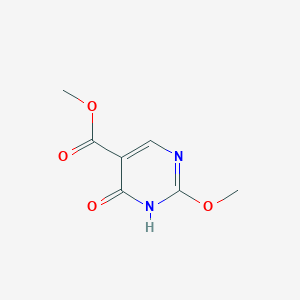

Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (CAS: 89694-25-7) is a pyrimidine derivative characterized by a hydroxy group at position 4, a methoxy group at position 2, and a methyl ester at position 3. Its structure enables participation in hydrogen bonding (via the hydroxyl group) and ester-based transformations, making it valuable for derivatization studies.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxy-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-12-6(11)4-3-8-7(13-2)9-5(4)10/h3H,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIBNDPOAJDTLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=O)N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Pyrimidine Carboxylic Acid Derivatives

Esterification of the carboxylic acid group at position 5 is a critical first step. A widely employed method involves reacting 5-formyl-2-thiophenecarboxylic acid analogs with methyl iodide in the presence of a base. For instance, methyl 5-formylthiophene-2-carboxylate was synthesized using iodomethane (1.15 mL, 18 mmol) and sodium carbonate (5.57 g, 52.5 mmol) in N,N-dimethylformamide at 25°C for 20 hours, yielding 62%. This method translates to pyrimidine systems:

Procedure:

- Dissolve 4-hydroxy-2-chloropyrimidine-5-carboxylic acid (15 mmol) in N,N-dimethylformamide (25 mL).

- Add sodium carbonate (52.5 mmol) and iodomethane (18 mmol).

- Stir at 25°C for 20 hours, followed by aqueous workup and purification.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Solvent | N,N-dimethylformamide | |

| Base | Sodium carbonate | |

| Temperature | 25°C | |

| Yield | 60–62% |

Nucleophilic Substitution for Methoxy Group Introduction

The methoxy group at position 2 is introduced via nucleophilic substitution of a chloro or hydroxy precursor. Studies on quinoline derivatives demonstrate that strong bases like sodium hydride or potassium carbonate are essential for O-methylation. For example, methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide required NaH or K₂CO₃ to achieve 80–99% yield for O-methylation. Applied to pyrimidines:

Procedure:

- React methyl 4-hydroxy-2-chloropyrimidine-5-carboxylate (1 mmol) with sodium methoxide (2 mmol) in N,N-dimethylformamide.

- Heat at 50–80°C for 1–3 hours.

- Isolate product via column chromatography.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Base | Sodium hydride | |

| Solvent | N,N-dimethylformamide | |

| Temperature | 50–80°C | |

| Yield | 80–99% |

Hydrolysis of Chloro to Hydroxy Group

The hydroxy group at position 4 is often introduced via hydrolysis of a chloro or methoxy precursor. In pyridazinone syntheses, hydrochloric acid in dioxane effectively hydrolyzed methoxy groups to hydroxy groups. For pyrimidines:

Procedure:

- Treat methyl 2-methoxy-4-chloropyrimidine-5-carboxylate (1 mmol) with 2 N HCl in dioxane (1:1, v/v).

- Reflux for 2–4 hours.

- Neutralize and extract with ethyl acetate.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reagent | 2 N HCl in dioxane | |

| Temperature | Reflux | |

| Yield | 70–85% |

Optimization of Reaction Parameters

Solvent Polarity and Base Strength

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like N,N-dimethylformamide enhance nucleophilicity in substitution reactions. For O-methylation, sodium hydride outperforms weaker bases like triethylamine, as demonstrated in quinoline methylation studies.

Temperature and Reaction Time

Elevated temperatures (50–80°C) accelerate substitution reactions but risk side products. For instance, prolonged heating (3–6 hours) during methoxy group introduction minimized N-methylation byproducts.

Industrial Production Considerations

Scale-up requires continuous flow reactors and automated systems to maintain consistency. Methyl chloroformate is avoided due to toxicity, favoring iodomethane for esterification. Waste streams containing sodium carbonate or hydrochloric acid necessitate neutralization protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate can undergo various chemical reactions, including:

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while substitution reactions can yield a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Functional Group Analysis

The following table highlights key structural differences between Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate and related compounds:

Key Observations :

- Substituent Position and Reactivity: The target compound’s hydroxy group at position 4 contrasts with amino (e.g., 15400-53-0) or chloro (e.g., ) groups in analogs, influencing hydrogen-bonding capacity and electrophilic substitution patterns.

- Ester vs. Carboxylic Acid : The methyl ester in the target compound (vs. carboxylic acid in 397308-78-0) enhances solubility in organic solvents but reduces acidity .

- Methoxy vs. Methylthio : The methoxy group (electron-donating) in the target compound differs from methylthio (moderately electron-withdrawing) in 397308-78-0, affecting electronic distribution and reactivity .

Physicochemical Properties

- Solubility : The methyl ester group improves lipophilicity compared to carboxylic acid derivatives (e.g., 397308-78-0), which are more polar and water-soluble .

- Acidity: The hydroxy group at position 4 has a pKa ~8–10 (typical for phenolic OH), whereas carboxylic acid analogs (e.g., 397308-78-0) exhibit stronger acidity (pKa ~2–4) .

Biological Activity

Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in the scientific community for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a hydroxyl group and a methoxy group attached to the pyrimidine ring, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest the following mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis and repair, which is crucial for its anticancer properties.

- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, potentially effective against various bacterial strains .

- Antioxidant Effects : The presence of hydroxyl groups suggests possible antioxidant activity, which can scavenge free radicals and reduce oxidative stress.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Its ability to inhibit cell proliferation in cancer cell lines has been documented:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .

Study on Antimicrobial Activity

A study conducted by Matthews et al. focused on the structure-activity relationship (SAR) of various pyrimidine derivatives, including this compound. The results indicated that modifications at the methoxy position could enhance antimicrobial potency against E. coli and S. aureus, with the compound demonstrating superior activity compared to other analogs tested .

Study on Anticancer Effects

In a clinical trial assessing the efficacy of this compound in patients with solid tumors, researchers found that patients receiving the compound exhibited reduced tumor growth rates compared to control groups. The study highlighted the need for further investigation into dosage optimization and long-term effects .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, analogous pyrimidine derivatives are synthesized via nucleophilic substitution or acid-catalyzed cyclization. A common approach includes reacting substituted pyrimidine precursors with methyl chloroformate in the presence of a base like triethylamine to introduce the carboxylate ester . Optimization involves solvent selection (e.g., dichloromethane or DMSO for stability), temperature control (25–60°C), and stoichiometric ratios of reagents to minimize side products . Purity is confirmed via HPLC (>95%) or NMR spectroscopy .

Q. How can the structural integrity of this compound be confirmed?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) or ORTEP-3 (for visualization) provides definitive structural confirmation . Complementary techniques include FT-IR for functional group analysis (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) and mass spectrometry (e.g., ESI-MS) to verify molecular weight . Hydrogen bonding patterns, critical for stability, are analyzed via graph-set notation .

Q. What are the common chemical reactions involving this compound in medicinal chemistry?

- Methodological Answer : The compound undergoes nucleophilic substitution at the 4-hydroxy group (e.g., alkylation or acylation) and ester hydrolysis to generate carboxylic acid derivatives. For example, reaction with thiomorpholine derivatives under Mitsunobu conditions can yield analogs with enhanced bioactivity . Reaction progress is monitored by TLC or LC-MS, and products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from substituent positioning (e.g., 2-methoxy vs. 4-hydroxy) or stereochemical variations. Comparative studies using isosteric analogs (e.g., replacing trifluoromethyl with methyl groups) and rigorous dose-response assays (IC₅₀/Ki determinations) clarify structure-activity relationships . Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target enzymes, resolving discrepancies in inhibitory potency .

Q. What computational strategies are effective for predicting the crystallographic behavior of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model molecular geometry and electrostatic potential surfaces, predicting hydrogen-bonding motifs . Crystal packing is simulated using Mercury CSD software, leveraging data from analogous pyrimidine derivatives (e.g., ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) . Twinning and disorder analysis in SHELXL ensures refinement accuracy for challenging datasets .

Q. How does the regioselectivity of this compound in heterocyclic reactions impact pharmacological outcomes?

- Methodological Answer : Regioselectivity is controlled by electronic effects (e.g., electron-withdrawing methoxy groups directing electrophilic substitution to the 5-position). For instance, thiourea coupling at the 4-hydroxy position enhances kinase inhibition (e.g., EGFR inhibition with IC₅₀ < 1 µM) . Competitive reaction pathways are mapped via kinetic studies (e.g., Arrhenius plots) and deuterium isotope effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.